Differentiation by PNMT Enzyme Inhibition: 2-Amino-1-methylbenzimidazole vs. 2-Aminobenzimidazole
Both 2-aminobenzimidazole and 2-amino-1-methylbenzimidazole inhibit human phenylethanolamine N-methyltransferase (hPNMT). However, the presence of the 1-methyl group in the target compound alters the binding mode and ligand efficiency. While both compounds have measurable binding affinities, the methylated derivative demonstrates a distinct binding pose in co-crystal structures, which is a critical consideration for structure-based drug design [1].
| Evidence Dimension | hPNMT binding affinity (KD) and ligand efficiency |
|---|---|
| Target Compound Data | Measurable binding affinity in the range of ~5-700 μM; ligand efficiency ≥0.39 kcal/mol per heavy atom [1]. |
| Comparator Or Baseline | 2-Aminobenzimidazole: Measurable binding affinity in the range of ~5-700 μM; ligand efficiency ≥0.39 kcal/mol per heavy atom [1]. |
| Quantified Difference | Comparable binding affinity range, but with distinct co-crystal binding poses, indicating different binding modes [1]. |
| Conditions | Isothermal titration calorimetry (ITC) and X-ray crystallography with hPNMT enzyme and cofactor S-adenosyl-L-homocysteine (AdoHcy) [1]. |
Why This Matters
For structure-based drug discovery programs targeting hPNMT, the distinct binding mode of 2-amino-1-methylbenzimidazole provides a structurally validated alternative to the des-methyl analog, offering different vectors for chemical elaboration.
- [1] RCSB PDB. (2009). 3KQT: Crystal Structure of hPNMT in Complex AdoHcy and 2-Amino-1-methylbenzimidazole. Protein Data Bank. DOI: 10.2210/pdb3kqt/pdb. View Source
